

(5-Chloropyrazin-2-yl)methanol CAS number

72788-94-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Chloropyrazin-2-yl)methanol

Cat. No.: B1592522

[Get Quote](#)

An In-Depth Technical Guide to (5-Chloropyrazin-2-yl)methanol (CAS: 72788-94-4)

Authored by a Senior Application Scientist

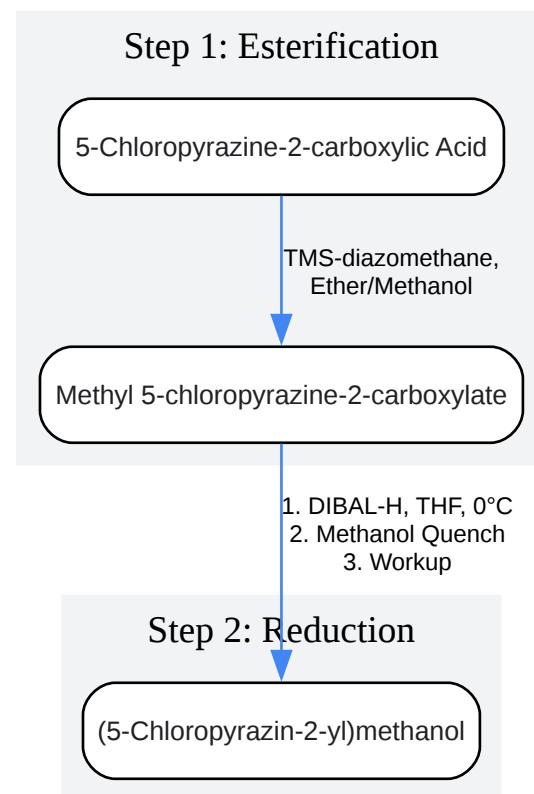
This guide provides a comprehensive technical overview of (5-Chloropyrazin-2-yl)methanol, a critical heterocyclic building block in modern medicinal chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, applications, and handling. The structure herein is tailored to logically present the scientific narrative of this compound, from its fundamental properties to its pivotal role in the synthesis of antiviral therapeutics.

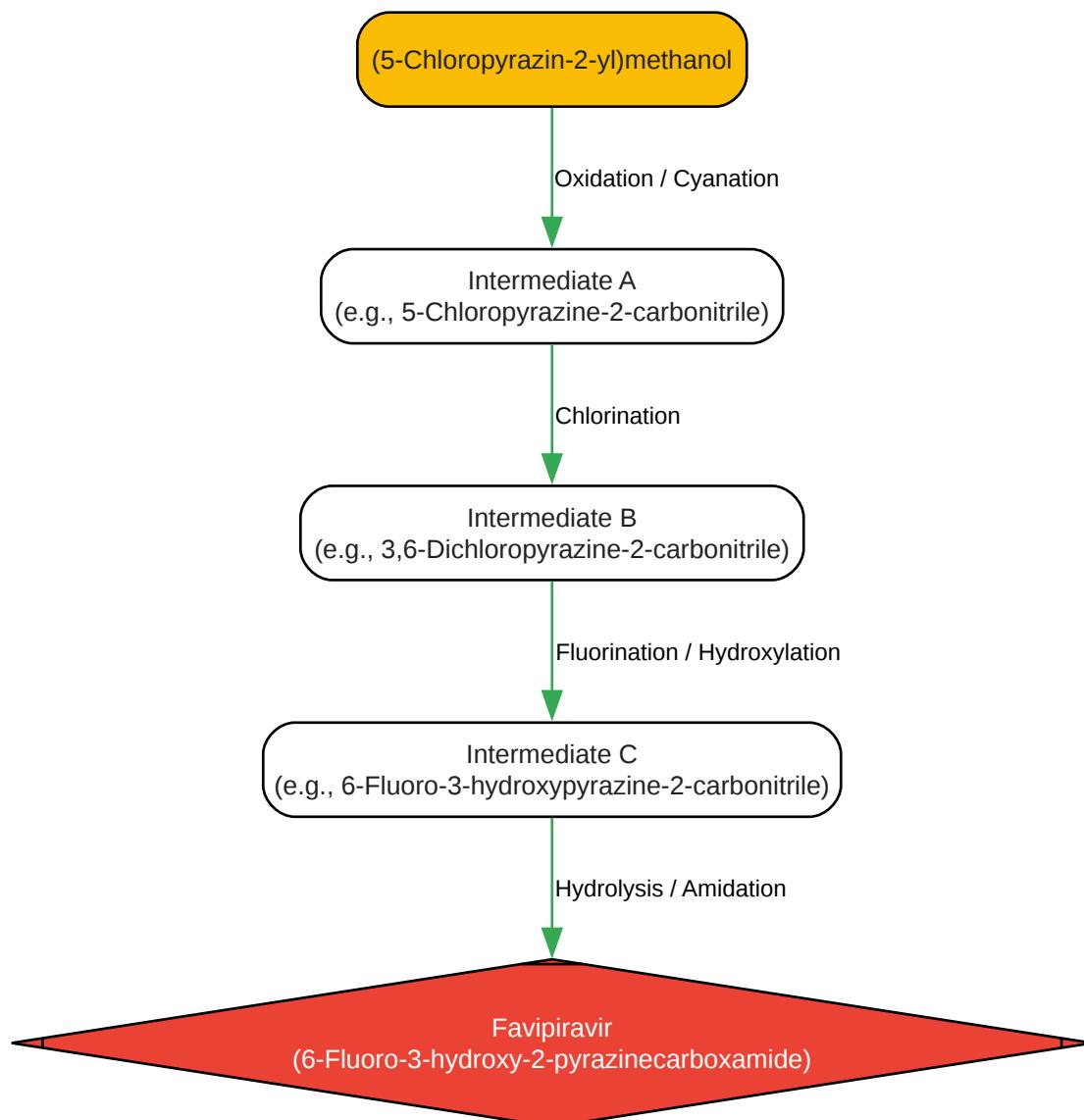
Core Identity and Physicochemical Characteristics

(5-Chloropyrazin-2-yl)methanol is a substituted pyrazine derivative recognized for its utility as a versatile intermediate. The presence of a chlorine atom, a primary alcohol, and the pyrazine core offers multiple reaction sites for molecular elaboration, making it a valuable scaffold in the synthesis of complex pharmaceutical agents.

Its key properties are summarized below for rapid assessment and experimental planning.

Property	Value	Source(s)
CAS Number	72788-94-4	[1] [2] [3] [4]
Molecular Formula	C ₅ H ₅ ClN ₂ O	[1] [2] [3] [4]
Molecular Weight	144.56 g/mol	[2] [3] [4]
IUPAC Name	(5-chloropyrazin-2-yl)methanol	[2]
Synonyms	2-Chloro-5-(hydroxymethyl)pyrazine, 5-Chloro-2-pyrazinemethanol	[1] [4]
Appearance	Off-white to light yellow solid	[1] [5]
Melting Point	62-63 °C	[1] [3] [5]
Boiling Point	255.7 ± 35.0 °C (Predicted)	[1] [3] [5]
Density	1.422 ± 0.06 g/cm ³ (Predicted)	[1] [3] [5]
pKa	12.39 ± 0.10 (Predicted)	[1] [5]


Laboratory-Scale Synthesis: A Validated Protocol


The most common and reliable route to synthesize **(5-Chloropyrazin-2-yl)methanol** involves the reduction of a more oxidized precursor, typically the corresponding methyl ester. This two-step process, starting from 5-chloropyrazine-2-carboxylic acid, is favored for its high yield and straightforward execution.

Causality Behind Experimental Choices:

- **Esterification First:** The initial conversion of the carboxylic acid to its methyl ester (Step 1) is crucial. Carboxylic acids can react with many reducing agents, leading to side reactions. The ester is a less reactive, more "protected" functional group that directs the reducing agent to selectively target the carbonyl carbon. Trimethylsilyldiazomethane is an efficient and mild methylating agent for this purpose.
- **Choice of Reducing Agent:** Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the reduction (Step 2). It is a powerful yet selective hydride donor that can reduce esters

to primary alcohols efficiently at low temperatures (0 °C). This low temperature is key to preventing over-reduction or other side reactions. Quenching with methanol, followed by a tartrate salt solution, is a standard workup procedure to neutralize excess DIBAL-H and break up aluminum salt complexes, facilitating product extraction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (5-CHLOROPYRAZIN-2-YL)METHANOL CAS#: 72788-94-4 [amp.chemicalbook.com]

- 2. (5-Chloropyrazin-2-yl)methanol | C5H5CIN2O | CID 23462054 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. CAS 72788-94-4 | (5-chloropyrazin-2-yl)methanol - Synblock [synblock.com]
- 5. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [(5-Chloropyrazin-2-yl)methanol CAS number 72788-94-4]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592522#5-chloropyrazin-2-yl-methanol-cas-number-72788-94-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com